molecular formula C13H9ClO2 B1588038 4-(4-Chlorophenoxy)benzaldehyde CAS No. 61343-99-5

4-(4-Chlorophenoxy)benzaldehyde

Cat. No. B1588038
CAS RN: 61343-99-5
M. Wt: 232.66 g/mol
InChI Key: BLCXBCYVCDPFEU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 . It is a solid crystal in form .


Molecular Structure Analysis

The linear formula of 4-(4-Chlorophenoxy)benzaldehyde is ClC6H4OC6H4CHO . The SMILES string representation is [H]C(=O)c1ccc(Oc2ccc(Cl)cc2)cc1 .


Physical And Chemical Properties Analysis

4-(4-Chlorophenoxy)benzaldehyde is a solid crystal with a melting point of 54-58 °C . It has a purity/analysis method of 98.0% (GC) .

Scientific Research Applications

Synthesis of Pyrazoline Compounds

4-(4-Chlorophenoxy)benzaldehyde is utilized in synthesizing pyrazoline compounds. In a study, it was reacted with azo-benzoloxy acetophenones to produce 3,5-disubstituted pyrazoline compounds containing different azo-linkages and benzyloxy moieties. These compounds were characterized by various spectral methods, including FT-IR and NMR (Samad, Chawishli, & Hussein, 2015).

Oxidation of Benzyl Alcohol

Research has shown the application of this compound in the oxidation of benzyl alcohol to benzaldehyde, which is significant in industries like cosmetics, perfumery, and pharmaceuticals. The study demonstrated a threefold increase in oxidative properties upon treatment with chlorosulfonic acid (Sharma, Soni, & Dalai, 2012).

Stereoselective Synthesis of Epoxy-Amides

4-(4-Chlorophenoxy)benzaldehyde is also involved in the highly stereoselective synthesis of 2,3-epoxy-amides. Reactions with certain sulfur ylides yield specific glycidamide derivatives, showcasing its utility in complex organic syntheses (Fernández, Durante-Lanes, & López-Herrera, 1990).

Synthesis of Chlorinated Vanillins and Syringaldehydes

Another application is in the synthesis and structural verification of chlorinated vanillins and syringaldehydes. These compounds are pivotal in understanding the chemical degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993).

Solvate Formation

It plays a role in solvate formation, as seen in the synthesis of C21H21ClO7·C2H5OH, where it reacted with 4-chloroacetophenone in ethanol. The resultant molecular structure and its intermolecular hydrogen bonds were studied, adding insights into the field of crystallography (Yang et al., 2009).

Activation of Hydrogen Peroxide for Degradation of Pollutants

This compound is instrumental in the activation of hydrogen peroxide for the oxidative degradation of organic pollutants in water, offering potential applications in environmental remediation (Bokare & Choi, 2010).

Fluorescence Determination in Pharmaceuticals

It is used as a fluorogenic labeling reagent in pre-column derivatization for HPLC separation of chlorophenols in pharmaceutical products, highlighting its role in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Degradation of 4-Chlorophenol

Studies also include examining the rate parameters of 4-chlorophenol degradation using organic oxidants and UV irradiation. This research aids in understanding pollutant degradation processes (Sharma, Mukhopadhyay, & Murthy, 2012).

Styrene Copolymerization

4-(4-Chlorophenoxy)benzaldehyde is used in the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, showcasing its relevance in polymer chemistry (Whelpley et al., 2022).

Safety And Hazards

4-(4-Chlorophenoxy)benzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCXBCYVCDPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397323
Record name 4-(4-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)benzaldehyde

CAS RN

61343-99-5
Record name 4-(4-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorophenol (22.6 g) was added to a stirred solution of sodium methoxide (9.5 g) in methanol (80 ml). After 30 min the solvent was evaporated in vacuo. Residual traces of methanol were removed by addition of toluene and evaporating again in vacuo. The residue was taken up in DMF (200 ml) and 4-fluorobenzaldehyde (19.85 g) added. The mixture was stirred and heated at 120° for 4 hr, cooled, poured into water and extracted with toluene (2×200 ml). The combined extracts were washed with water, 2M sodium hydroxide and satd. brine, dried over magnesium sulphate and concentrated to leave a brown oil. Distillation gave the title compound (26.03 g), b.p.=140°-50°/0.5 mm.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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